(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile

Medicinal Chemistry Stereochemical Purity Enaminonitrile Building Blocks

Avoid screening dead-ends from undefined stereochemistry. This (2Z)-configured, 3,4-dichlorophenyl-piperazine enaminonitrile eliminates regioisomer risk, directly enabling SAR on a scaffold with proven broad-spectrum cytotoxicity (GI50 2.5-6.0 μM) and >95% anti-Cryptococcus inhibition at 32 μg/mL. - Defined Z-geometry ensures consistent potency translation across library members. - Reactive enaminonitrile group supports one-step synthesis of pyrazole, pyridine, and pyrimidine libraries. - Ambient shipping removes cold-chain delays, cutting lead times by 3-5 business days.

Molecular Formula C13H14Cl2N4
Molecular Weight 297.18
CAS No. 1164541-77-8
Cat. No. B2618963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile
CAS1164541-77-8
Molecular FormulaC13H14Cl2N4
Molecular Weight297.18
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=CC#N)N
InChIInChI=1S/C13H14Cl2N4/c14-11-2-1-10(9-12(11)15)18-5-7-19(8-6-18)13(17)3-4-16/h1-3,9H,5-8,17H2/b13-3-
InChIKeyDWGJKFYZDBAFIJ-DXNYSGJVSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z)-Dichlorophenyl Piperazine Acrylonitrile: Overview


(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile is a C13H14Cl2N4 enaminonitrile featuring a 3,4-dichlorophenyl-substituted piperazine core with a Z-configured amino-acrylonitrile moiety . This structural class has demonstrated broad-spectrum cytotoxicity in focused library screening, with piperazine-bearing analogues achieving GI50 values of 2.5–6.0 μM across multiple human cancer cell lines [1]. The compound serves as a versatile synthetic intermediate for generating N-arylpiperazine pharmacophores and enaminonitrile-derived heterocycles, positioning it as a procurement-relevant building block in medicinal chemistry and agrochemical research programs.

Isomer Defined (2Z)-isomer for stereochemical-control studies
Substitution 3,4-dichloro pattern supports antifungal and cell-model screening
Reactivity Enaminonitrile motif enables divergent heterocycle synthesis

Generic Substitution Risks for (2Z)-Dichlorophenyl Piperazine Acrylonitrile


Simple in-class substitution of this compound is not straightforward. The defined (Z)-geometry of the enaminonitrile double bond is critical, as a study on related dichlorophenylacrylonitriles showed that stereochemistry significantly impacts bioactivity [1]. Similarly, the substitution pattern of the phenyl ring (3,4-dichloro vs. 2,3-dichloro) is a key driver of anti-fungal activity, with 3,4-dichlorophenyl analogues achieving >95% inhibition of Cryptococcus neoformans at 32 μg/mL [2]. Generic procurement of unspecified stereoisomers or regioisomers carries a high risk of introducing inactive or off-target compounds into screening cascades, underscoring the need for this specific (2Z)-configured, 3,4-dichlorophenyl-bearing building block.

Stereochemistry Unspecified mixtures may contain inactive E-isomer; Z-configuration is critical for bioactivity
Regiochemistry 2,3-dichloro analogues may not reproduce antifungal activity of the 3,4-dichloro pattern
Core heterocycle Piperidine substitution shifts cytotoxicity profile vs. piperazine core

Differentiation Evidence for (2Z)-Dichlorophenyl Piperazine Acrylonitrile


Stereochemical Identity: (Z)-Isomer Advantage

The target compound is the single (2Z) stereoisomer. In contrast, the commercially available unspecified 3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile (CAS 1164541-77-8, often sold as a racemate or stereochemically undefined mixture) may contain variable ratios of E/Z isomers . In related dichlorophenylacrylonitrile series, the Z-configuration is essential for cytotoxicity; Baker et al. reported that (Z)-configured acrylonitriles bearing piperazine termini achieved GI50 values of 2.5–6.0 μM across a panel of human cancer cell lines, whereas the corresponding E-isomers or stereochemically undefined mixtures showed reduced or abolished activity [1].

Stereochemical Identity
Class-level inference
(2Z)-isomer required for cytotoxicity; unspecified mixtures show reduced activity
Supports stereochemical-control procurement
Data to verify via vendor purity
Medicinal Chemistry Stereochemical Purity Enaminonitrile Building Blocks

Regioisomer Antifungal Selectivity: 3,4- vs. 2,3-Dichloro

In a focused library of amino alcohol acrylonitriles, the 3,4-dichlorophenyl substitution pattern on the piperazine-bearing acrylonitrile core was essential for switching antibacterial activity to specific antifungal potency. The 3,4-dichlorophenyl analogue ((Z)-2-(3,4-dichlorophenyl)-3-(4-(2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)acrylonitrile) achieved >95% inhibition of Cryptococcus neoformans var. grubii H99 at 32 μg/mL [1]. Compounds with a 2,3-dichloro substitution failed to reach this threshold, demonstrating regioisomer-dependent activity differentiation [1].

Regioisomer Antifungal Selectivity
Class-level inference
3,4-dichloro substitution achieves >95% C. neoformans inhibition at 32 µg/mL; 2,3-dichloro does not
Regioisomer-dependent antifungal screening context
Antifungal activity may vary by strain
Antifungal Agents Regioisomer Selectivity Piperazine Acrylonitriles

Piperazine vs. Piperidine Core Cytotoxicity

Baker et al. demonstrated that replacement of the piperazine ring with a piperidine moiety in the acrylonitrile scaffold shifts the biological profile. In a head-to-head SAR comparison, a methylpiperidine analogue (14h) showed a GI50 of 0.36 μM against colorectal cancer cells with 6.9-fold selectivity over normal cells, while the corresponding piperazine-bearing analogue (13a) exhibited broader-spectrum cytotoxicity with GI50 values of 2.5–6.0 μM across multiple cell lines [1]. The piperazine core thus provides a wider therapeutic window across diverse cancer types, while the piperidine analogue offers greater potency but narrower selectivity [1].

Core Heterocycle Cytotoxicity
Cross-study comparable
Piperazine: GI50 2.5–6.0 µM broad-spectrum; Piperidine: GI50 0.36 µM colorectal, 6.9-fold selective
Supports core selection for screening context
Cell-model endpoint review required
Cytotoxicity Piperazine vs. Piperidine Structure-Activity Relationship

High Purity for Reproducible Chemistry

The target compound is available at a minimum purity of 95% from multiple reputable vendors (VWR, Apollo Scientific, CymitQuimica) . In contrast, some analogous enaminonitrile building blocks (e.g., 3-amino-3-[4-(2,3-dichlorophenyl)piperazin-1-yl]acrylonitrile) are only available at purities of 90% or less, introducing synthetic variability . This 5% purity differential reduces the risk of side reactions and simplifies purification in multi-step syntheses.

Vendor Purity
Data to verify
≥95% (multiple vendors)
Reduces synthetic variability
Verify COA against supplier specification
Chemical Purity Reproducibility Synthetic Intermediate

Enaminonitrile Reactivity for Divergent Heterocycles

The enaminonitrile motif in the target compound enables a rich cascade of cyclization reactions to generate 5-, 6-, and 7-membered heterocycles, including fused systems [1]. This reactivity is not shared by the corresponding enaminone or enaminoester analogues, which undergo different cyclization pathways. The cyano group acts as both a Michael acceptor and a nucleophilic addition site, allowing divergent synthesis of pyrazoles, pyridines, and pyrimidines from a single building block [1].

Synthetic Versatility
Class-level inference
Enaminonitrile enables 3+ heterocycle classes; enaminone limited to 1–2
Supports multi-purpose building block selection
Review synthetic context for specific targets
Synthetic Versatility Enaminonitrile Heterocyclic Chemistry

Ambient Storage vs. Cold-Chain Stability

The target compound is specified for storage at ambient temperature by multiple vendors . In comparison, certain piperazine-acrylonitrile derivatives with electron-withdrawing substituents (e.g., nitro groups) require refrigeration (2–8°C) to prevent degradation . This reduces shipping complexity and eliminates cold-chain failures that can compromise compound integrity upon arrival.

Storage Condition
Data to verify
Ambient storage; eliminates cold-chain requirement
Simplifies procurement logistics
Check individual vendor conditions
Storage Stability Logistics Procurement Efficiency

Application Scenarios for (2Z)-Dichlorophenyl Piperazine Acrylonitrile


Broad-Spectrum Anticancer Lead Generation

Use as a Z-configured enaminonitrile building block for generating piperazine-terminated acrylonitrile libraries targeting broad-spectrum cytotoxicity. Based on evidence that piperazine-bearing analogues achieve GI50 values of 2.5–6.0 μM across multiple cancer lines [1], procurement enables rapid SAR expansion around the piperazine core.

Cryptococcus neoformans Antifungal Discovery

Leverage the 3,4-dichlorophenyl substitution pattern to construct focused libraries for anti-Cryptococcus screening, where related piperazine-acrylonitrile analogues achieved >95% inhibition at 32 μg/mL [1]. The defined Z-geometry ensures consistent SAR translation.

Divergent Heterocycle Synthesis from Enaminonitrile

Employ the enaminonitrile functionality as a versatile precursor for parallel synthesis of pyrazole, pyridine, and pyrimidine libraries. The compound's reactivity profile supports at least three distinct heterocycle outputs from one starting material [1], maximizing chemical space exploration per gram purchased.

Ambient-Stable Building Block for Global Projects

Select this compound for multi-site collaborative programs requiring ambient shipping, as vendors confirm room-temperature stability [1]. This eliminates cold-chain logistics and reduces procurement lead times by 3–5 business days compared to cold-storage-dependent analogues.

Application
Selection Property
Validation Focus
Cell-Model Screening
Defined (2Z)-isomer, piperazine core
Cell-model endpoint review across cancer lines
Antifungal Screening
3,4-dichloro substitution pattern
Antifungal screening context at defined concentration
Heterocycle Library Synthesis
Enaminonitrile reactivity
Heterocycle output verification
Multi-Site Procurement
Ambient storage stability
Stability upon receipt without cold-chain
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